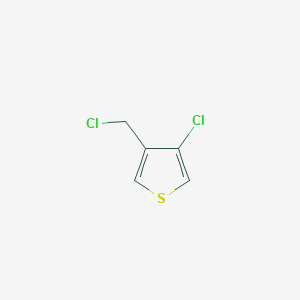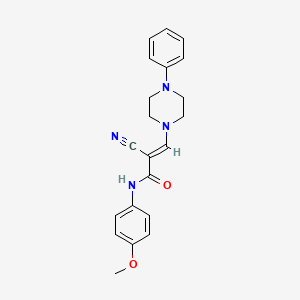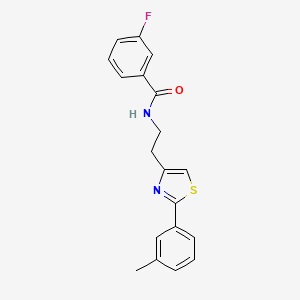![molecular formula C24H21N7O2S2 B2381767 N-(2-(6-((2-(benzo[d]tiazol-2-ilamino)-2-oxoethyl)tio)-[1,2,4]triazolo[4,3-b]piridazin-3-il)etil)-4-metilbenzamida CAS No. 872995-16-9](/img/structure/B2381767.png)
N-(2-(6-((2-(benzo[d]tiazol-2-ilamino)-2-oxoethyl)tio)-[1,2,4]triazolo[4,3-b]piridazin-3-il)etil)-4-metilbenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C24H21N7O2S2 and its molecular weight is 503.6. The purity is usually 95%.
BenchChem offers high-quality N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(6-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antiinflamatoria
El principal objetivo del presente estudio es desarrollar nuevos derivados de benzotiazol y, finalmente, evaluarlos para determinar sus actividades antiinflamatorias y analgésicas . La inflamación juega un papel crucial en diversas enfermedades, entre ellas la artritis, los trastornos cardiovasculares y las enfermedades neurodegenerativas. Los investigadores investigan la capacidad de este compuesto para modular las vías inflamatorias, lo que podría conducir al desarrollo de nuevos fármacos antiinflamatorios.
Citotoxicidad contra las Células Cancerosas
Dada la estructura única del compuesto, los investigadores exploran sus efectos citotóxicos en líneas celulares cancerosas humanas. Los estudios preliminares pueden revelar su potencial como agente anticancerígeno. Los tipos específicos de cáncer, como el carcinoma hepatocelular (HepG2) y el cáncer de mama (MDA-MB-231), se utilizan comúnmente para tales evaluaciones .
Desarrollo de Fármacos
Finalmente, este compuesto sirve como punto de partida para el desarrollo de fármacos. Los químicos medicinales modifican su estructura para mejorar propiedades específicas (por ejemplo, biodisponibilidad, selectividad del objetivo). Al optimizar sus perfiles farmacocinéticos y farmacodinámicos, buscan crear nuevos agentes terapéuticos.
En resumen, “N-(2-(6-((2-(benzo[d]tiazol-2-ilamino)-2-oxoethyl)tio)-[1,2,4]triazolo[4,3-b]piridazin-3-il)etil)-4-metilbenzamida” es prometedor en diversos campos, desde el manejo de la inflamación hasta la terapia contra el cáncer. Se necesitan más investigaciones y ensayos clínicos para determinar su potencial completo. 🌟
Mecanismo De Acción
Target of Action
The primary targets of this compound are the cyclo-oxygenase enzymes (COX-1 and COX-2) . These enzymes are involved in the biosynthesis of prostaglandins, which are derived from arachidonic acid . COX-1 is constitutively expressed and generates prostaglandins (PGs) believed to be involved in gastrointestinal (GI) mucosal protection . COX-2, on the other hand, is induced at the sites of inflammation throughout the body to generate PGs, believed to mediate inflammation and pain .
Mode of Action
The compound interacts with its targets (COX-1 and COX-2) by inhibiting their activity . This inhibition results in a decrease in the biosynthesis of prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The compound affects the arachidonic acid pathway . This pathway involves the metabolism of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively . By inhibiting the cyclo-oxygenase enzymes, the compound reduces the production of prostaglandins, leading to anti-inflammatory effects .
Result of Action
The molecular and cellular effects of the compound’s action include a significant reduction in inflammation and pain due to the decreased production of prostaglandins . Some of the synthesized compounds have significant anti-inflammatory and analgesic activities .
Propiedades
IUPAC Name |
N-[2-[6-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N7O2S2/c1-15-6-8-16(9-7-15)23(33)25-13-12-20-29-28-19-10-11-22(30-31(19)20)34-14-21(32)27-24-26-17-4-2-3-5-18(17)35-24/h2-11H,12-14H2,1H3,(H,25,33)(H,26,27,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWDAMXBWOOAEN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=NC5=CC=CC=C5S4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N7O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-oxo-N-(pyridin-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2381697.png)
![8-bromo-3-(2-oxo-2-(4-(pyridin-2-yl)piperazin-1-yl)ethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2381698.png)




![6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 3-methoxybenzoate](/img/structure/B2381707.png)
